molecular formula C8H12O2 B3053502 2(5H)-Furanone, 4-butyl- CAS No. 54145-06-1

2(5H)-Furanone, 4-butyl-

Cat. No.: B3053502
CAS No.: 54145-06-1
M. Wt: 140.18 g/mol
InChI Key: MMXNTLLNORTDIH-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 4-butyl- (hereafter referred to as FUR) is a quorum sensing (QS) inhibitor with demonstrated efficacy in disrupting bacterial biofilm formation. Its mechanism involves interfering with bacterial communication systems, particularly by reducing the production of extracellular polymeric substances (EPS) such as α-polysaccharides and β-polysaccharides, which are critical for biofilm integrity . Studies on Pseudoalteromonas marina ECSMB14103 biofilms revealed that FUR at 10⁻⁴ M significantly decreased bacterial density and altered biofilm matrix composition, indirectly reducing the settlement of Mytilus coruscus plantigrades by ~34% compared to controls . Transcriptomic analysis identified 61 differentially expressed genes (DEGs), including those involved in amino acid metabolism (e.g., aspartate kinase) and flagellar assembly (fliH), highlighting its dual role in metabolic disruption and bacterial motility inhibition .

Properties

IUPAC Name

3-butyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-3-4-7-5-8(9)10-6-7/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXNTLLNORTDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467154
Record name 2(5H)-Furanone, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54145-06-1
Record name 2(5H)-Furanone, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 4-butyl- can be achieved through several methods. One common approach involves the alkylation of furanone derivatives. For example, the reaction of 2(5H)-furanone with butyl bromide in the presence of a base such as potassium carbonate can yield 2(5H)-Furanone, 4-butyl-. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of 2(5H)-Furanone, 4-butyl- often involves large-scale alkylation reactions using similar methods as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2(5H)-Furanone, 4-butyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed under appropriate conditions.

Major Products:

    Oxidation: Butyl-substituted carboxylic acids or ketones.

    Reduction: Dihydro-2(5H)-furanone derivatives.

    Substitution: Various alkyl or aryl-substituted furanones.

Scientific Research Applications

Antimicrobial Properties

2(5H)-Furanone derivatives have been extensively studied for their ability to inhibit biofilm formation in pathogenic bacteria. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics.

  • Inhibition of Biofilm Formation : Studies have shown that furanones can disrupt the quorum sensing mechanisms in bacteria, which are essential for biofilm development. For instance, the derivative F105 , a sulfonyl-containing furanone, demonstrated significant activity against Staphylococcus aureus biofilms with minimal inhibitory concentration (MIC) values of 10 mg/L and minimal bactericidal concentration (MBC) values of 40 mg/L .
  • Synergistic Effects with Antibiotics : Some furanones enhance the efficacy of conventional antibiotics. For example, the sulfone derivative 26 increased the effectiveness of aminoglycosides like gentamicin against S. aureus, suggesting potential for combination therapies .

Wound Healing Applications

The potential of 2(5H)-furanone derivatives extends to wound healing. The combination of furanones with antibiotics has been shown to expedite bacterial decontamination and improve wound healing outcomes in animal models.

  • Case Study : In a study involving infected skin wounds in rats, the application of gentamicin combined with sulfone 26 resulted in faster bacterial clearance and enhanced healing compared to antibiotic treatment alone . This highlights the potential for developing topical agents that leverage furanones' properties.

Anti-inflammatory and Antitumor Activities

Beyond antimicrobial applications, certain furanone derivatives exhibit anti-inflammatory and antitumor activities.

  • Anti-inflammatory Effects : Research indicates that some 2(5H)-furanone derivatives can modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
  • Antitumor Activity : Furanones have also been shown to possess cytotoxic effects against various cancer cell lines. For instance, specific derivatives demonstrated selective toxicity towards A549 cancer cells, indicating their potential as anticancer agents .

Chemical Synthesis and Applications

The synthesis of 2(5H)-furanone derivatives is an area of active research, focusing on developing new compounds with enhanced biological activities.

  • Synthetic Methodologies : Recent advancements include the synthesis of chiral 2(5H)-furanone sulfones through reactions involving stereochemically pure terpenes. These compounds have been characterized using techniques such as NMR spectroscopy and X-ray diffraction .

Summary Table of Applications

Application AreaSpecific Findings
AntimicrobialEffective against Staphylococcus aureus biofilms; enhances antibiotic efficacy (e.g., gentamicin)
Wound HealingAccelerates bacterial clearance and improves healing in infected wounds when combined with antibiotics
Anti-inflammatoryModulates inflammatory responses; potential therapeutic applications
AntitumorExhibits selective cytotoxicity against cancer cell lines (e.g., A549)
Chemical SynthesisNew synthetic methodologies for creating biologically active furanone derivatives

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-butyl- involves its interaction with various molecular targets. The furanone ring can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function. The butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Furanone derivatives vary in substituents, which dictate their bioactivity. Below is a comparative analysis of FUR and related compounds:

Compound Substituents Key Bioactivity Mechanism Effective Concentration Reference
2(5H)-Furanone, 4-butyl- 4-butyl Inhibits bacterial biofilm formation; reduces mussel larval settlement Alters EPS composition (↓α/β-polysaccharides); downregulates flagellar genes 10⁻⁴ M
3,4-Dibromo-2(5H)-furanone 3-bromo, 4-bromo Suppresses diatom (Cylindrotheca sp.) growth and attachment Reduces extracellular polysaccharide production; disrupts QS 0.1 mg/L
Halogenated furanones (e.g., from Delisea pulchra) Variable halogen groups Inhibits Serratia liquefaciens swarming motility and Salmonella biofilm formation Competes with AHLs for LuxR-type receptor binding 2–10 µM
5-Hydroxy-3,4-dimethyl-2(5H)-furanone 5-hydroxy, 3,4-dimethyl Antifungal and insecticidal properties Disrupts cell wall synthesis in fungi; unknown QS interaction N/A

Efficacy in Biofilm Disruption

  • 4-Butyl-FUR : At 10⁻⁴ M, reduced P. marina biofilm bacterial density by 40% and decreased α-polysaccharide biovolume by 30%, directly correlating with a 34% reduction in mussel settlement .
  • 3,4-Dibromo-FUR : Exhibited stronger inhibition of diatom adhesion at lower concentrations (0.1 mg/L), reducing chlorophyll content in attached algae by 50% .
  • Halogenated furanones: Showed broader-spectrum QS inhibition in Gram-negative bacteria but required higher concentrations (≥10 µM) for biofilm suppression .

Metabolic and Genetic Impact

  • 4-Butyl-FUR : Downregulated glutamate-5-semialdehyde dehydrogenase (involved in proline synthesis) and upregulated aspartate kinase, impairing cell wall biosynthesis . Flagellar gene (fliH) suppression reduced bacterial motility, critical for biofilm maturation .
  • Halogenated furanones: Targeted lasB elastase activity in Pseudomonas aeruginosa, reducing virulence factor production by 80–90% .
  • 3,4-Dibromo-FUR : Inhibited diatom extracellular polysaccharide synthesis by 70%, a key factor in surface adhesion .

Biological Activity

2(5H)-Furanone, 4-butyl- is a heterocyclic organic compound recognized for its significant biological activities, particularly its antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2(5H)-Furanone, 4-butyl- is C₈H₁₄O₂, with a molar mass of approximately 154.21 g/mol. Its structure features a furanone ring with a butyl group attached at the fourth carbon position. The longer butyl chain enhances the compound's lipophilicity, which influences its solubility and reactivity compared to shorter-chain analogs.

The biological activity of 2(5H)-Furanone, 4-butyl- is primarily attributed to its ability to induce the formation of reactive oxygen species (ROS) within microbial cells. This oxidative stress can damage cellular components, leading to cell death. The compound has shown effectiveness against various pathogenic bacteria, including Staphylococcus aureus, by disrupting their antioxidative defense mechanisms and inhibiting biofilm formation.

Antimicrobial Activity

Research indicates that 2(5H)-Furanone, 4-butyl- exhibits notable antimicrobial properties. A study demonstrated its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus at concentrations as low as 8 µg/mL. The compound has also been evaluated for its effectiveness against mixed biofilms formed by S. aureus and Candida albicans, which are known for their increased resistance to conventional antimicrobials.

Comparative Antimicrobial Efficacy

CompoundMIC (µg/mL)Activity Type
2(5H)-Furanone, 4-butyl-8Antimicrobial against S. aureus
Gentamicin16Standard antimicrobial
Furanone Derivative F131<0.4Biofilm prevention

Biofilm Control

The potential of 2(5H)-Furanone, 4-butyl- as a biofilm control agent has been explored in various studies. It has been shown to significantly reduce biofilm formation on surfaces by interfering with quorum sensing (QS) mechanisms in bacteria. For instance, at concentrations as low as 0.2 mg/mL, it inhibited the production of violacein in Chromobacterium violaceum, a model organism for studying QS.

Case Studies

  • Antimicrobial Efficacy Against Pathogens : In a study focusing on infected skin wounds in rats, the combination of gentamicin with furanone derivatives improved bacterial decontamination and wound healing rates significantly compared to gentamicin alone .
  • Quorum Sensing Inhibition : Research indicated that furanones can mimic acyl homoserine lactones (AHLs), disrupting QS signaling pathways in bacteria like Serratia liquefaciens. This disruption leads to reduced virulence and biofilm formation .
  • Mixed Biofilm Inhibition : A recent study highlighted the effectiveness of furanone derivatives in preventing mixed biofilms formed by S. aureus and C. albicans, showcasing their potential in treating complex infections that are resistant to standard therapies .

Applications in Medicine and Industry

The unique properties of 2(5H)-Furanone, 4-butyl- make it a promising candidate for various applications:

  • Pharmaceutical Development : Ongoing research is exploring its potential as an antibacterial agent targeting resistant strains.
  • Agricultural Use : Its ability to control microbial growth can be beneficial in agricultural settings to prevent plant diseases.
  • Food Preservation : The antimicrobial properties may also find applications in food safety and preservation.

Q & A

Q. What are the common synthetic routes for 4-butyl-2(5H)-furanone, and how do reaction conditions influence yield?

The synthesis of 4-butyl-2(5H)-furanone derivatives typically involves Lewis acid-promoted stereoselective reactions or cyclization of precursor molecules. For example, 5-alkoxy-3,4-dihalo-2(5H)-furanones can be synthesized using Lewis acids (e.g., BF₃·Et₂O) to control stereochemistry . Yield optimization requires careful selection of solvents (e.g., dichloromethane) and temperature gradients, as side reactions like epimerization or lactone ring opening may occur. Purity (>99%) is often achieved via column chromatography or recrystallization, validated by NMR and HPLC .

Q. How is structural characterization of 4-butyl-2(5H)-furanone derivatives performed?

Structural elucidation relies on 1D/2D NMR (e.g., 1^1H, 13^13C, COSY, HMBC) to confirm the α,β-unsaturated lactone core and substituent positions. For example, the 4-butyl side chain is identified via 1^1H NMR methylene protons (δ 1.2–1.6 ppm) and HMBC correlations between the lactone carbonyl (δ 170–175 ppm) and adjacent carbons. Mass spectrometry (HRMS or ESI-MS) further validates molecular formulas (e.g., C₈H₁₂O₂ for 4-butyl-2(5H)-furanone) .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for 4-butyl-2(5H)-furanone derivatives?

Discrepancies in bioactivity (e.g., PTP1B inhibition IC₅₀ ranging from 41.4 ± 1.4 to 154.5 ± 8.9 μM) may arise from structural variations (e.g., substituents like cinnamate groups) or assay conditions (e.g., enzyme source, substrate concentration) . Researchers should standardize assays using recombinant enzymes and include positive controls (e.g., sodium orthovanadate). Computational docking studies can clarify structure-activity relationships (SAR), identifying key interactions (e.g., hydrogen bonding with catalytic cysteine residues) .

Q. How can stereochemical challenges in synthesizing 4-butyl-2(5H)-furanone derivatives be mitigated?

Stereoselective synthesis of the α,β-unsaturated lactone core requires chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or Evans oxazolidinones can enforce enantiomeric control during cyclization. Advanced techniques like X-ray crystallography or circular dichroism (CD) are critical for confirming absolute configurations, as seen in the characterization of pectinolides D–G from Hyptis pectinata .

Q. What methodological advancements improve quantification of 4-butyl-2(5H)-furanone in volatile mixtures?

Isotopic labeling (e.g., 13^{13}C-labeled standards) enables precise quantification via GC-MS or LC-MS, overcoming matrix effects in complex biological samples. For instance, 5-ethyl-2(5H)-furanone can be quantified using calibration curves from structurally similar compounds (e.g., 2(5H)-furanone derivatives) when pure standards are unavailable . Internal standards like n-decane enhance reproducibility in lipid oxidation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(5H)-Furanone, 4-butyl-
Reactant of Route 2
2(5H)-Furanone, 4-butyl-

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